molecular formula C16H12N4O4S B3004206 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide CAS No. 886912-11-4

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide

Cat. No.: B3004206
CAS No.: 886912-11-4
M. Wt: 356.36
InChI Key: BUAJPYUHDPKYFM-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The methylsulfanyl group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole and benzamide derivatives.

Scientific Research Applications

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is unique due to its combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-7-3-5-11(9-13)15-18-19-16(24-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAJPYUHDPKYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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